molecular formula C12H11N3 B160751 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) CAS No. 139003-45-5

1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI)

Cat. No.: B160751
CAS No.: 139003-45-5
M. Wt: 197.24 g/mol
InChI Key: JRGBCIKWLSODAP-UHFFFAOYSA-N
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Description

1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) is a heterocyclic compound that combines the structural elements of benzimidazole and pyrrole Benzimidazole is a well-known pharmacophore with a wide range of biological activities, while pyrrole is a five-membered aromatic ring with significant chemical reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with pyrrole-2-carboxaldehyde under acidic conditions. The reaction typically proceeds via the formation of an intermediate Schiff base, which then cyclizes to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid or hydrochloric acid .

Industrial Production Methods: Industrial production of 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic structures.

    Biology: The biological activities of 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI), including antimicrobial, antiviral, and anticancer properties, have been explored.

    Medicine: The compound has shown potential as a therapeutic agent for various diseases.

    Industry: In the industrial sector, 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and nucleic acids, modulating their activity.

    Pathways Involved: The interaction of 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) with molecular targets can lead to the activation or inhibition of various cellular pathways.

Properties

IUPAC Name

1-(pyrrol-1-ylmethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-2-6-12-11(5-1)13-9-15(12)10-14-7-3-4-8-14/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGBCIKWLSODAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CN3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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